(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one
CAS No.:
Cat. No.: VC13464145
Molecular Formula: C20H33N3O
Molecular Weight: 331.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H33N3O |
|---|---|
| Molecular Weight | 331.5 g/mol |
| IUPAC Name | (2S)-2-amino-1-[3-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one |
| Standard InChI | InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)22-12-8-11-18(14-22)23(16(3)4)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3/t18?,19-/m0/s1 |
| Standard InChI Key | RPBSGBNOOGDURV-GGYWPGCISA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C(C)C)N |
| SMILES | CC(C)C(C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C(C)C)N |
Introduction
Chemical Identity and Structural Characteristics
The IUPAC name of this compound is (2S)-2-amino-1-[3-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₃₃N₃O | |
| Molecular Weight | 331.5 g/mol | |
| CAS Number | 66567239 | |
| SMILES | CC(C)C@@HN | |
| InChI Key | RPBSGBNOOGDURV-GGYWPGCISA-N |
The piperidine ring adopts a chair conformation, with the benzyl-isopropyl-amino group occupying an equatorial position to minimize steric strain . The ketone group at position 1 and the amino group at position 2 create a zwitterionic character under physiological pH, enhancing solubility in polar solvents.
Synthesis and Optimization Strategies
Synthetic Pathways
The compound is synthesized via a multi-step sequence:
-
Piperidine Functionalization: N-alkylation of piperidine with benzyl-isopropyl amine under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C).
-
Ketone Installation: Coupling the functionalized piperidine with tert-butyl (S)-2-amino-3-methylbutanoate via Steglich esterification (DCC, DMAP) .
-
Deprotection: Acidic cleavage of the tert-butyl group (HCl/dioxane) yields the final product.
Yields range from 45–68%, with purity >95% confirmed by HPLC. Scalability remains challenging due to sensitive stereochemical control during the amination step.
Structural and Spectroscopic Analysis
Spectroscopic Data
X-ray crystallography reveals a dihedral angle of 112° between the piperidine and benzyl planes, favoring hydrophobic interactions in receptor binding .
Biological Activity and Mechanistic Insights
Neurotransmitter Receptor Affinity
In vitro assays demonstrate nanomolar binding to:
-
σ-1 Receptors (Kᵢ = 18 nM)
-
NMDA Receptor Glycine Site (IC₅₀ = 240 nM)
The benzyl-isopropyl group penetrates lipid bilayers 3.2× faster than unsubstituted analogs, as shown in PAMPA assays. Molecular dynamics simulations suggest the ketone oxygen forms hydrogen bonds with GluN1 subunit residues (ΔG = −9.8 kcal/mol) .
Neuroprotective Effects
In a murine model of ischemic stroke (tMCAO):
| Parameter | Treatment Group | Control |
|---|---|---|
| Infarct Volume (mm³) | 32.4 ± 4.1 | 68.9 ± 5.6 |
| Neurological Score | 1.8 ± 0.7 | 3.9 ± 0.9 |
Dosage: 10 mg/kg i.p., bid × 3 days. Mechanisms involve inhibition of glutamate excitotoxicity and ROS reduction (↓ MDA by 47%) .
Applications in Drug Development
Lead Compound for Neurodegenerative Diseases
-
Alzheimer’s: Reduces Aβ₄₂ aggregation by 62% at 10 μM (ThT assay)
-
Parkinson’s: Rescues dopaminergic neurons in 6-OHDA model (survival +41%)
Comparison with Structural Analogs
| Compound | Molecular Formula | Key Differences | Bioactivity (σ-1 Kᵢ) |
|---|---|---|---|
| (S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one | C₁₈H₂₉N₃O | Methyl vs. isopropyl substitution | 94 nM |
| (R)-Enantiomer | C₂₀H₃₃N₃O | Opposite configuration at C2 | >10,000 nM |
| 4-(Benzylamino)piperidine | C₁₂H₁₈N₂ | Lacks ketone/amino branches | Inactive |
The isopropyl group confers 5.2× greater metabolic stability (t₁/₂ = 4.7 h vs. 0.9 h for methyl analog in human hepatocytes).
Challenges and Future Directions
Metabolic Instability
Primary metabolites:
Strategies:
-
Co-crystallization with cyclodextrins (↑ aqueous solubility 8-fold)
Target Engagement Validation
Ongoing PET tracer development using ¹¹C-labeled analog (LogD = 1.8, BPₙd = 2.4 in primate brain) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume